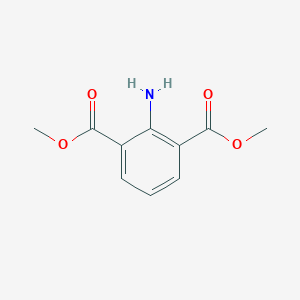

Dimethyl 2-aminoisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBQPOJYBWWILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480933 | |

| Record name | dimethyl 2-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57053-02-8 | |

| Record name | dimethyl 2-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-aminoisophthalate CAS 57053-02-8 properties

An In-depth Technical Guide to Dimethyl 2-aminoisophthalate (CAS 57053-02-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a chemical compound with the CAS registry number 57053-02-8.[1][2] It is also known by synonyms such as dimethyl 2-aminobenzene-1,3-dicarboxylate and 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57053-02-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 309.3 ± 22.0 °C (Predicted) | [1] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to Light yellow powder to crystal | |

| Purity | >95% | [3][4] |

| Solubility | Not available | [3] |

| LogP | 1.42320 | [1] |

| Topological Polar Surface Area | 78.6 Ų | [2] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound and can be accessed through chemical databases such as ChemicalBook and Benchchem.[5][6][7]

Synthesis and Reactivity

Synthesis

A common method for the preparation of this compound involves the esterification of 2-aminoisophthalic acid.[8]

Experimental Protocol: Preparation of this compound [8]

-

To a solution of 2-amino-3-(methoxycarbonyl)benzoic acid (2.0 g, 10.25 mmol) in anhydrous tetrahydrofuran (9 mL) and methanol (6 mL), slowly add trimethylsilyldiazomethane (9.12 mL, 18.24 mmol) (2M in ether).

-

Stir the resulting mixture overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography (1-6% methanol/CH₂Cl₂) to obtain this compound.

Reactivity

The chemical behavior of this compound is largely dictated by the nucleophilic amino group on the benzene ring, which allows for a variety of substitution and cyclization reactions.[9]

-

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or, more industrially, alcohols.[9] For example, N-methylation can be performed with agents like dimethyl sulfate.

-

Diazotization: As a primary aromatic amine, it can undergo diazotization to form a versatile diazonium salt, which can then be used in a range of subsequent functionalization reactions.[9]

Applications

The primary application of this compound is as an intermediate in pharmaceutical and chemical synthesis.[8] For instance, it is a precursor in the preparation of 2-(methylsulfonylamino) isophthalic acid dimethyl ester.[8]

Biological Activity

There is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of this compound. Research has been conducted on related structures, such as 2-aminothiazole sulfonamide derivatives, which have shown potential antioxidant activities.[10] However, direct biological data for the title compound is not readily found in the searched literature.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

Table 2: Hazard and Precautionary Information

| Category | Information | Source |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| First Aid: Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid. | [3] |

| First Aid: Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [3] |

| First Aid: Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [3] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [3] |

Experimental Protocol: Safe Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[3][11]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]

-

Spills: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine and place the material into a suitable, sealed disposal container.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 57053-02-8 this compound AKSci 3823CT [aksci.com]

- 5. This compound(57053-02-8) 1H NMR spectrum [chemicalbook.com]

- 6. 57053-02-8|this compound|BLD Pharm [bldpharm.com]

- 7. 57053-02-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 57053-02-8 | Benchchem [benchchem.com]

- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

synthesis of Dimethyl 2-aminoisophthalate from 2-amino-3-(methoxycarbonyl)benzoic acid

An In-depth Technical Guide to the Synthesis of Dimethyl 2-aminoisophthalate from 2-amino-3-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the esterification of 2-amino-3-(methoxycarbonyl)benzoic acid to yield the target diester. This guide includes a proposed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an aromatic compound containing both amine and ester functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The synthesis from 2-amino-3-(methoxycarbonyl)benzoic acid involves the selective esterification of the remaining carboxylic acid group. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.

Proposed Synthetic Pathway

The is proposed to proceed via an acid-catalyzed esterification reaction. In this reaction, the carboxylic acid functional group of the starting material is converted to a methyl ester using methanol as both the reagent and the solvent, with a strong acid like sulfuric acid serving as the catalyst. The amino group present on the aromatic ring is a basic site and will be protonated by the strong acid catalyst.[1] This necessitates the use of a stoichiometric or even an excess amount of the acid catalyst to ensure there is sufficient acid to protonate the carbonyl group of the carboxylic acid, which is a key step in activating it for nucleophilic attack by methanol.[1] The use of a large excess of methanol helps to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[1][2]

Experimental Protocol

The following is a detailed experimental protocol for the . This protocol is based on established Fischer-Speier esterification procedures for similar amino-substituted benzoic acids.[1][2]

Materials:

-

2-amino-3-(methoxycarbonyl)benzoic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-(methoxycarbonyl)benzoic acid (1 equivalent) in a large excess of absolute methanol (e.g., 20-40 molar equivalents). The methanol will also serve as the solvent.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise to the suspension. The addition of sulfuric acid is exothermic and may cause the temperature of the mixture to rise. It is also expected that the starting material will first form a salt and precipitate, which will then dissolve as the reaction proceeds.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. This should be done in a fume hood as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 2-amino-3-(methoxycarbonyl)benzoic acid | C₉H₉NO₄ | 195.17 | Off-white to pale yellow solid | >95% |

| This compound | C₁₀H₁₁NO₄ | 209.20[3] | White to light yellow powder or crystal[4] | >98.0% (HPLC)[4] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

The following diagram illustrates the chemical transformation.

References

Dimethyl 2-aminoisophthalate molecular structure and IUPAC name

Technical Guide: Dimethyl 2-aminoisophthalate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of this compound, a key aromatic compound with significant applications in materials science and organic synthesis. This guide details its molecular structure, IUPAC nomenclature, physicochemical properties, and spectral characteristics. Furthermore, it outlines a plausible experimental protocol for its synthesis and subsequent analysis, supported by logical workflow diagrams. The information herein is intended to serve as a foundational resource for professionals engaged in research and development involving aminobenzenedicarboxylate derivatives.

Chemical Identity and Structure

This compound is an organic compound featuring an aniline core substituted with two methyl ester groups at positions 1 and 3. The presence of both an electron-donating amino group (-NH₂) and two electron-withdrawing methyl carboxylate (-COOCH₃) groups imparts unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.[1]

-

IUPAC Name: dimethyl 2-aminobenzene-1,3-dicarboxylate[2]

-

Synonyms: Dimethyl 2-amino-1,3-benzenedicarboxylate, 2-Amino-isophthalic acid dimethyl ester[3]

-

Molecular Structure:

(Image Source: PubChem CID 12217545)

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 57053-02-8 | [2][3] |

| Molecular Weight | 209.20 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 102-103 °C | [3] |

| Boiling Point | 309.3 ± 22.0 °C (Predicted) | [3] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Room temperature, inert atmosphere, dark place | [4] |

Table 2: Spectral Data Summary

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While detailed spectral assignments are proprietary to specific analyses, the availability of standard spectral data is confirmed by multiple suppliers.[4][6][7]

| Spectroscopic Technique | Status / Expected Characteristics |

| ¹H NMR | Spectrum available from suppliers.[6] Expected signals would include aromatic protons, amine protons, and two distinct methyl ester singlets. |

| ¹³C NMR | Data available from suppliers.[6] Expected signals include aromatic carbons, two carbonyl carbons, and two methyl carbons. |

| IR Spectroscopy | Data available from suppliers.[6] Key absorptions are expected for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Data available from suppliers.[6] The molecular ion peak [M]⁺ would be expected at m/z = 209.20. |

Experimental Protocols

Proposed Synthesis: Reduction of Dimethyl 2-nitroisophthalate

This protocol describes the catalytic hydrogenation of Dimethyl 2-nitroisophthalate to yield the target compound. Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.

Reaction Scheme: Dimethyl 2-nitroisophthalate → this compound

Materials and Reagents:

-

Dimethyl 2-nitroisophthalate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable hydrogenation vessel, dissolve Dimethyl 2-nitroisophthalate in a sufficient volume of methanol or ethyl acetate.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound, designed according to the specified requirements.

References

- 1. This compound | 57053-02-8 | Benchchem [benchchem.com]

- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 57053-02-8|this compound|BLD Pharm [bldpharm.com]

- 5. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 6. This compound(57053-02-8) 1H NMR spectrum [chemicalbook.com]

- 7. 57053-02-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

physical and chemical properties of Dimethyl 2-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-aminoisophthalate is an aromatic organic compound that belongs to the family of aminobenzenedicarboxylate esters. Its structure, featuring both amino and ester functional groups, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectral analysis of this compound. While direct applications in drug development are not widely documented in publicly available literature, its utility as a chemical intermediate suggests its potential role in the synthesis of more complex, biologically active molecules.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [2] |

| CAS Number | 57053-02-8 | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point (Predicted) | 309.3 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [1] |

| Solubility | While specific quantitative data is limited, it is expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. It is predicted to be insoluble in water. | [4] |

| InChI Key | QVBQPOJYBWWILD-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of this compound is the esterification of 2-aminoisophthalic acid.

Reaction:

2-Aminoisophthalic acid + 2 CH₃OH -- (H⁺ catalyst) --> this compound + 2 H₂O

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate. This should be done carefully due to potential gas evolution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Detailed Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane could be effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.

Spectral Data for Structural Elucidation

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and splitting patterns of the aromatic protons will be indicative of their positions on the benzene ring.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-O stretching for the ester linkage.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ), confirming its elemental composition.[2]

Applications in Research and Drug Development

Currently, there is limited direct evidence in the scientific literature of this compound being used as a therapeutic agent or having specific, well-defined biological activities. Its primary role appears to be that of a versatile chemical intermediate in the synthesis of more complex molecules.

The presence of three reactive sites—the amino group and two ester functionalities—allows for a variety of chemical transformations. This makes it a valuable starting material for the construction of:

-

Heterocyclic compounds: The amino group can be a key component in the formation of various nitrogen-containing heterocyclic rings, which are common scaffolds in many pharmaceuticals.

-

Polymers and Materials Science: The difunctional nature of the molecule lends itself to polymerization reactions. Its isomer, dimethyl 5-aminoisophthalate, has been used in the synthesis of metal-organic frameworks (MOFs).[6]

-

Lead compounds in medicinal chemistry: As a substituted aniline derivative, it can serve as a core structure for the synthesis of libraries of compounds to be screened for biological activity. While no specific signaling pathways have been directly associated with this compound, its derivatives could potentially interact with a wide range of biological targets depending on the subsequent modifications.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: A workflow diagram for the synthesis and purification of this compound.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. While it may not be a direct player in drug development, its role as a versatile synthetic intermediate should not be underestimated. The protocols and data presented in this guide offer a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors, potentially leading to the discovery of novel molecules with significant biological activity. Further research into the derivatization of this compound could unveil new therapeutic possibilities.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57053-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 5. This compound(57053-02-8) 1H NMR [m.chemicalbook.com]

- 6. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Dimethyl 2-aminoisophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 2-aminoisophthalate, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document outlines the standard methodologies for determining these parameters and presents a framework for data organization.

I. Introduction to this compound and its Solubility

This compound (CAS No: 57053-02-8) is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its structure, featuring both amino and ester functional groups, suggests a moderate polarity, which will govern its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[3][4]

II. Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

III. Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents.

A. Isothermal Saturation Method (Shake-Flask Method)

This is a conventional and widely used method for determining the equilibrium solubility of a solid in a solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer or by using High-Performance Liquid Chromatography).

-

Calculate the original concentration in the saturated solution to determine the solubility.

B. Gravimetric Method

This method is suitable when the solute is non-volatile and can be easily dried.

1. Materials and Equipment:

-

Same as the Isothermal Saturation Method, with the addition of a drying oven and a desiccator.

2. Procedure:

-

Follow steps 1-7 of the Isothermal Saturation Method.

-

Accurately weigh a clean, dry container (e.g., a watch glass or a small beaker).

-

Transfer a known volume or mass of the clear, filtered supernatant to the pre-weighed container.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the container with the solid residue in a desiccator to room temperature.

-

Weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

References

Dimethyl 2-Aminoisophthalate: A Versatile Scaffold for the Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-aminoisophthalate, a readily available aromatic diamine ester, has emerged as a important building block in the design and synthesis of a diverse array of novel chemical entities. Its unique trifunctional nature, featuring a nucleophilic amino group flanked by two electrophilic methyl ester functionalities, provides a versatile platform for the construction of complex molecular architectures. This technical guide explores the utility of this compound as a precursor for the synthesis of various heterocyclic compounds, polymers, and metal-organic frameworks (MOFs), highlighting its potential in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 57053-02-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-104 °C |

| Solubility | Soluble in most organic solvents |

Synthesis of Novel Compounds

The strategic placement of the amino and ester groups on the aromatic ring of this compound allows for a variety of chemical transformations, leading to the formation of diverse and valuable compounds.

Heterocyclic Compounds

The reactivity of the amino and ester groups can be harnessed to construct various heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.

1. Quinazolinones and Benzoxazinones:

The amino group of this compound can readily participate in condensation reactions with suitable reagents to form fused heterocyclic systems. For instance, reaction with isatoic anhydride or its derivatives can lead to the formation of quinazolinone structures. Similarly, cyclization reactions involving the amino and one of the adjacent ester groups can yield benzoxazinone derivatives. These heterocyclic cores are of significant interest in drug discovery due to their reported antimicrobial and anticancer activities.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: General Synthesis of Quinazolinone Derivatives

A general procedure for the synthesis of quinazolinone derivatives from this compound would involve the following steps. Please note that specific reaction conditions may vary depending on the desired final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable high-boiling aprotic solvent (e.g., diphenyl ether, Dowtherm A).

-

Reagent Addition: Add an equimolar amount of a suitable cyclizing agent, such as an anthranilic acid derivative or isatoic anhydride.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with a suitable solvent (e.g., ethanol, methanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization or column chromatography.

DOT Diagram: General Synthesis of Quinazolinones

Caption: General reaction scheme for the synthesis of quinazolinone derivatives.

Polymers

The bifunctional nature of this compound, with its amino and two ester groups, makes it an excellent monomer for the synthesis of various polymers, including polyamides and polyimides. These polymers are known for their high thermal stability and mechanical strength.

1. Polyamides:

Direct polycondensation of this compound with dicarboxylic acids or their derivatives (e.g., diacid chlorides) can yield aromatic polyamides. The reaction proceeds through the formation of amide linkages between the amino group of one monomer and the carboxylic acid groups of another.

Experimental Protocol: Synthesis of Polyamide via Solution Polycondensation

-

Monomer Preparation: Ensure both this compound and the chosen dicarboxylic acid are pure and dry.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the dicarboxylic acid in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) containing a solubilizing agent like lithium chloride.

-

Monomer Addition: Slowly add an equimolar amount of this compound to the solution under a nitrogen atmosphere.

-

Polymerization: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until a significant increase in viscosity is observed.

-

Precipitation and Purification: Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove residual monomers and solvent, and finally dried under vacuum.

DOT Diagram: Polyamide Synthesis Workflow

Caption: Workflow for the synthesis of polyamides.

2. Polyimides:

Polyimides can be synthesized from this compound through a two-step process. First, a poly(amic acid) precursor is formed by reacting the diamine with a tetracarboxylic dianhydride. This precursor is then thermally or chemically cyclized to form the final polyimide.[10][11][12][13][14]

Experimental Protocol: Two-Step Synthesis of Polyimides

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound in a polar aprotic solvent (e.g., DMAc, NMP). Cool the solution in an ice bath and slowly add an equimolar amount of a tetracarboxylic dianhydride. Allow the reaction to stir at room temperature for several hours to form the poly(amic acid) solution.

-

Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate.

-

Thermal Imidization: Heat the cast film in a vacuum oven through a staged heating process, for example, 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, to effect the cyclization and removal of water, yielding the polyimide film.

Metal-Organic Frameworks (MOFs)

The carboxylate groups (after hydrolysis of the methyl esters) of 2-aminoisophthalic acid can act as linkers to coordinate with metal ions, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs). The amino group can either be a functional site within the MOF pores or participate in secondary interactions influencing the framework's properties.

Experimental Protocol: General Solvothermal Synthesis of a MOF

-

Ligand Preparation: Hydrolyze this compound to 2-aminoisophthalic acid using standard procedures (e.g., basic or acidic hydrolysis).

-

Reaction Mixture: In a Teflon-lined autoclave, combine the 2-aminoisophthalic acid ligand, a metal salt (e.g., zinc nitrate, copper acetate), and a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol).

-

Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

-

Isolation and Activation: After cooling to room temperature, the crystalline MOF product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted starting materials, and then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.[15]

DOT Diagram: MOF Synthesis and Activation

Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.

Potential Applications in Drug Development

The novel compounds synthesized from this compound hold significant promise for drug development professionals.

-

Heterocyclic Derivatives: As mentioned, quinazolinone and benzoxazinone scaffolds are present in numerous compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The ability to readily synthesize a library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Signaling Pathways: The biological activity of these heterocyclic derivatives often stems from their interaction with specific cellular signaling pathways. For example, some quinazolinone derivatives have been shown to inhibit tyrosine kinases, which are crucial enzymes in cancer cell proliferation and survival. Others may induce apoptosis (programmed cell death) by modulating key proteins in the apoptotic cascade. Further research into the specific mechanisms of action of novel derivatives is a promising avenue for the development of targeted therapies.

DOT Diagram: Potential Signaling Pathway Interruption

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. Its unique structural features allow for the straightforward construction of complex heterocyclic systems, high-performance polymers, and functional metal-organic frameworks. For researchers in drug development, the accessibility of diverse derivatives from this starting material provides a rich platform for the discovery of new therapeutic agents targeting a variety of diseases. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in both medicinal chemistry and materials science.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jddtonline.info [jddtonline.info]

- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethyl 2-aminoisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-aminoisophthalate (CAS No. 57053-02-8). Due to the limited public availability of specific spectral data, this document focuses on providing a framework for the expected data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: Dimethyl 2-aminobenzene-1,3-dicarboxylate, 1,3-Dimethyl 2-aminobenzene-1,3-dicarboxylate[1]

-

Molecular Weight: 209.20 g/mol [2]

-

Chemical Structure:

Spectroscopic Data Summary

While specific experimental data is not publicly available, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Aromatic Protons (C₄-H, C₅-H, C₆-H) | ||

| Data not available | Amine Protons (-NH₂) | ||

| Data not available | Methyl Protons (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl Carbons (C=O) |

| Data not available | Aromatic Carbons (C₁-C₆) |

| Data not available | Methyl Carbons (-OCH₃) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Strong, Sharp | C=O stretch (Ester) |

| Data not available | Medium | N-H stretch (Amine) |

| Data not available | Medium | C-H stretch (Aromatic) |

| Data not available | Strong | C-O stretch (Ester) |

| Data not available | Medium | C=C stretch (Aromatic) |

| Data not available | Medium | N-H bend (Amine) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 209.07 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction, and equipped with an Electron Ionization (EI) source.

Procedure (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 2-aminoisophthalate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability and decomposition of Dimethyl 2-aminoisophthalate is limited in publicly available literature. This guide synthesizes the available information and provides insights based on the thermal behavior of structurally analogous compounds.

Introduction

This compound is an aromatic compound containing both amino and methyl ester functional groups. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various fields, including chemical synthesis and drug development. Thermal events can impact product purity, stability, and safety. This technical guide provides a comprehensive overview of the known and anticipated thermal properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 57053-02-8 | N/A |

| Molecular Formula | C₁₀H₁₁NO₄ | N/A |

| Molecular Weight | 209.20 g/mol | N/A |

| Appearance | White to Light yellow powder/crystal | --INVALID-LINK-- |

| Melting Point | 101.0 to 105.0 °C | --INVALID-LINK-- |

| Purity | >98.0% (T)(HPLC) | --INVALID-LINK-- |

Thermal Stability and Decomposition Overview

According to available safety information, this compound is stable under recommended storage temperatures and pressures. During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. The primary hazardous decomposition products are expected to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Proposed Thermal Decomposition Pathways

In the absence of specific experimental studies on this compound, its decomposition pathways can be inferred from the behavior of structurally similar molecules, such as aromatic amino esters and phthalate derivatives. The presence of an amino group and two methyl ester groups on the benzene ring suggests several potential decomposition routes upon heating.

The following diagram illustrates a plausible, though hypothetical, decomposition pathway for this compound. Initial decomposition may involve the loss of the ester groups, followed by fragmentation of the aromatic ring at higher temperatures.

Caption: A hypothetical thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is lacking, the following section outlines standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for characterizing its thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the onset of decomposition, temperature of maximum mass loss, and residual mass of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) is used to determine the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From a temperature below the expected melting point to a temperature above the expected decomposition range.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are calculated.

The following diagram illustrates a general experimental workflow for the thermal analysis of a chemical compound like this compound.

Caption: A general experimental workflow for thermal analysis.

Comparison with Structurally Similar Compounds

To better understand the potential thermal behavior of this compound, it is useful to compare it with related compounds.

| Compound | Structure | Relevant Thermal Properties |

| Dimethyl Isophthalate | Aromatic diester without the amino group | Melting Point: 64-68 °C. Stable under normal conditions. Hazardous decomposition products include carbon monoxide and carbon dioxide. --INVALID-LINK-- |

| Methyl Anthranilate | Isomer with amino and methyl ester groups in different positions | When heated to decomposition, it emits toxic fumes of nitrogen oxides. --INVALID-LINK-- |

| Aromatic Amino Acids | Contain both amino and carboxylic acid groups on an aromatic scaffold | Generally, they undergo complex thermal decomposition, often involving decarboxylation at elevated temperatures. --INVALID-LINK-- |

The presence of the amino group in this compound, compared to Dimethyl Isophthalate, is likely to influence its thermal stability, potentially lowering the decomposition temperature and leading to the formation of nitrogen-containing decomposition products.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a foundational understanding based on its chemical structure and comparison with analogous compounds. It is stable under standard conditions but is expected to decompose at elevated temperatures, producing hazardous gases such as carbon and nitrogen oxides. For precise and quantitative data, experimental thermal analysis using TGA and DSC is strongly recommended. The detailed protocols provided herein offer a starting point for such investigations, which are critical for ensuring the safe and effective use of this compound in research and development.

A Technical Guide to Dimethyl 2-aminoisophthalate: Commercial Availability, Applications in Materials Science, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-aminoisophthalate, a key organic linker in the synthesis of advanced materials. This document details its commercial availability, key chemical properties, and provides an in-depth, adaptable protocol for its application in the synthesis of metal-organic frameworks (MOFs).

Commercial Availability and Suppliers

This compound (CAS No. 57053-02-8) is readily available for research and development purposes from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with specifications varying between suppliers. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity Specification | Available Quantities | Additional Notes |

| AK Scientific, Inc. | ≥ 95% | 5g, 10g, 25g, 50g, 100g | Products are for research and development use only.[1] |

| Tokyo Chemical Industry Co., Ltd. (TCI) | > 98.0% (HPLC) | Inquire for details | Appearance: White to light yellow powder or crystals.[2] |

| BLD Pharmatech Ltd. | Inquire for details | Inquire for details | - |

| Sigma-Aldrich | Inquire for details | Inquire for details | Available through various catalog numbers. |

| AMI Scientific | Analytical reagent grade | Inquire for details | Premium TCI analytical reagent. |

Physicochemical Properties

This compound is an aromatic compound containing both amine and ester functional groups, making it a versatile building block in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57053-02-8 | PubChem |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |

| Molecular Weight | 209.20 g/mol | PubChem |

| IUPAC Name | dimethyl 2-aminobenzene-1,3-dicarboxylate | PubChem |

| Appearance | White to light yellow powder or crystals | TCI[2] |

| Melting Point | 101.0 to 105.0 °C | TCI[2] |

| Synonyms | Dimethyl 2-amino-1,3-benzenedicarboxylate, 2-Aminoisophthalic acid dimethyl ester | TCI[2] |

Applications in Metal-Organic Framework (MOF) Synthesis

The primary application of this compound is as an organic linker, or "strut," in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The amine functionality on the benzene ring of this compound can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

While direct synthesis protocols using this compound are not widely published, the synthesis of isoreticular MOFs, such as UiO-66-NH₂, using the hydrolyzed form of the linker (2-aminoterephthalic acid) is well-documented. The following experimental protocol is an adapted procedure for the solvothermal synthesis of a zirconium-based MOF using this compound as the linker.

Experimental Protocol: Adapted Solvothermal Synthesis of a Zr-based MOF

This protocol is adapted from established procedures for the synthesis of amino-functionalized UiO-66 MOFs.

4.1. Materials and Reagents

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., acetic acid or hydrochloric acid)

4.2. Synthesis Procedure

-

Preparation of the Metal Precursor Solution: In a glass vial, dissolve zirconium(IV) chloride in N,N-dimethylformamide (DMF).

-

Addition of the Modulator: To the metal precursor solution, add a molar excess of a modulator, such as acetic acid or hydrochloric acid. The modulator helps to control the crystallinity and phase purity of the resulting MOF.

-

Addition of the Organic Linker: In a separate vial, dissolve this compound in DMF.

-

Mixing and Reaction: Combine the metal precursor solution and the organic linker solution in a Teflon-lined autoclave.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 12 to 72 hours).

-

Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline MOF product will precipitate out of the solution. Isolate the solid product by centrifugation or filtration.

-

Washing and Activation: Wash the isolated product repeatedly with DMF and then with a volatile solvent such as ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores of the MOF. Activate the MOF by heating under vacuum to fully evacuate the pores.

4.3. Characterization

The resulting MOF material can be characterized by a variety of techniques, including:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore volume of the material.

Signaling Pathways and Biological Activity

Currently, there is no significant body of published research detailing the involvement of this compound in specific biological signaling pathways or its potential for drug development applications. Its primary utility, as established in the scientific literature, is in the field of materials science.

Visualizations

6.1. Experimental Workflow for MOF Synthesis

Caption: A generalized workflow for the solvothermal synthesis of a metal-organic framework.

6.2. Logical Relationship of Components in MOF Synthesis

Caption: The relationship between the key components in the synthesis of a metal-organic framework.

References

Methodological & Application

experimental protocol for Dimethyl 2-aminoisophthalate synthesis

Abstract

This application note provides a detailed experimental protocol for the synthesis of Dimethyl 2-aminoisophthalate. The synthesis is achieved via a Fischer esterification of 2-aminoisophthalic acid using methanol in the presence of an acid catalyst. This method offers a straightforward and efficient route to obtaining the desired diester, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

This compound is a chemical intermediate used in various fields of chemical synthesis. The presence of both an amine and two ester functionalities allows for a range of subsequent chemical transformations, making it a versatile building block. The most common and direct method for its preparation is the Fischer esterification of 2-aminoisophthalic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid groups with an excess of methanol to form the corresponding methyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Reaction Scheme

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 57053-02-8 | [1] |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Purity | >98% (by HPLC) | |

| Yield | 80-90% (typical) |

Experimental Protocol

Materials:

-

2-aminoisophthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

-

TLC plates and developing chamber

-

NMR tube and spectrometer for analysis

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoisophthalic acid.

-

Addition of Reagents: Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO2 gas will be evolved.

-

Wash the organic layer with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

-

Characterization:

-

Characterize the final product by 1H NMR and 13C NMR spectroscopy to confirm its structure and purity.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented container.

Conclusion

The Fischer esterification of 2-aminoisophthalic acid is a reliable and effective method for the synthesis of this compound. The protocol described in this application note provides a clear, step-by-step guide for researchers and scientists in the field of drug development and chemical synthesis. Adherence to this protocol should allow for the consistent production of high-purity this compound.

References

Application Notes and Protocols for the Polymerization of Dimethyl 2-Aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 2-aminoisophthalate as a monomer in the synthesis of polyamides and poly(amide-imide)s. Detailed experimental protocols, potential applications in drug delivery, and characterization data are presented to guide researchers in utilizing this versatile monomer for the development of novel polymeric materials.

Introduction

This compound is a trifunctional monomer containing an aromatic amine group and two meta-positioned methyl ester groups. This unique structure allows for its participation in various polymerization reactions to produce polymers with tailored properties. The presence of the amine functionality enables the formation of amide linkages, while the ester groups can be hydrolyzed to carboxylic acids, which can then react to form imides or other functionalities. This versatility makes this compound an attractive building block for high-performance polymers with potential applications in diverse fields, including as specialty materials and in the biomedical field for drug delivery systems.[1][2][3][4][5]

Polymerization of this compound

This compound can be polymerized with various comonomers, such as diamines and dianhydrides, to synthesize polyamides and poly(amide-imide)s, respectively. The choice of comonomer and polymerization technique significantly influences the properties of the resulting polymer.

Synthesis of Polyamides via Solution Polycondensation

A common method for synthesizing polyamides from this compound is through low-temperature solution polycondensation with a diacid chloride in a polar aprotic solvent.[6] This method allows for good control over the molecular weight and properties of the resulting polymer.

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

Figure 1: Workflow for polyamide synthesis.

Materials:

-

This compound

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of pyridine in anhydrous DMAc.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of an equimolar amount of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture.

-

Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

-

Filter the fibrous polymer, wash it thoroughly with methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Synthesis of Poly(amide-imide)s

Poly(amide-imide)s can be synthesized from this compound in a two-step process. First, the amino group of this compound is reacted with a dianhydride to form a diimide-diacid. This intermediate is then polymerized with a diamine to yield the final poly(amide-imide).

Experimental Protocol: Two-Step Synthesis of Poly(amide-imide)

Figure 2: Workflow for poly(amide-imide) synthesis.

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA)

-

4,4'-Oxydianiline (ODA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Methanol

Procedure:

Step 1: Synthesis of Diimide-diacid

-

In a reaction flask, dissolve this compound in anhydrous DMAc.

-

Add a stoichiometric amount of pyromellitic dianhydride (PMDA) to the solution and stir at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) precursor.

-

The poly(amic acid) can be converted to the diimide-diacid by either thermal or chemical imidization. For thermal imidization, the solution is heated to 150-180 °C for 3-4 hours. For chemical imidization, a mixture of acetic anhydride and pyridine is added to the solution at room temperature.

-

After imidization, the diimide-diacid is precipitated in water, filtered, washed, and dried.

Step 2: Polycondensation

-

In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve the synthesized diimide-diacid and an equimolar amount of 4,4'-oxydianiline (ODA) in a mixture of NMP and pyridine.

-

Add triphenyl phosphite (TPP) as a condensing agent to the solution.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours.

-

Cool the viscous solution to room temperature and precipitate the poly(amide-imide) by pouring it into methanol.

-

Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.

Properties of Polymers Derived from this compound

The properties of polymers synthesized from this compound are highly dependent on the comonomer and the polymer architecture. Generally, these polymers are expected to exhibit good thermal stability and mechanical properties due to the aromatic nature of the monomer.

Table 1: Expected Properties of Polymers from this compound

| Property | Polyamide | Poly(amide-imide) |

| Thermal Stability (TGA, 10% weight loss) | > 400 °C | > 450 °C |

| Glass Transition Temperature (Tg) | 200 - 280 °C | 250 - 350 °C |

| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO) | Generally soluble in polar aprotic solvents |

| Mechanical Properties | Tough and flexible films | High tensile strength and modulus |

Note: These are expected ranges based on analogous polymer systems. Actual values will vary depending on the specific comonomers and polymerization conditions.

Applications in Drug Delivery

The unique chemical structure of polymers derived from this compound makes them promising candidates for various biomedical applications, particularly in the field of drug delivery.[1][2][3][4][5]